
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound features a benzoxazolethione core substituted with a 3,4,5-trimethoxybenzoyl group, which contributes to its diverse chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with a suitable benzoxazolethione precursor. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, such as 3,4,5-trimethoxybenzoyl chloride, followed by its reaction with benzoxazolethione derivatives under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazolethione core or the trimethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound exhibits significant antiproliferative activity, making it a potential candidate for cancer research.
Medicine: Due to its biological activities, it is being investigated for its potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound inhibits its polymerization, disrupting microtubule dynamics essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2-(3’,4’,5’-trimethoxybenzoyl)-benzo[b]thiophene: Another compound with a similar trimethoxybenzoyl group, known for its potent tubulin polymerization inhibitory activity.
3,4,5-Trimethoxybenzoyl chloride: A precursor used in the synthesis of various trimethoxybenzoyl derivatives.
Uniqueness
2(3H)-Benzoxazolethione, 3-(3,4,5-trimethoxybenzoyl)- is unique due to its specific combination of a benzoxazolethione core and a trimethoxybenzoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
37442-10-7 |
|---|---|
Fórmula molecular |
C17H15NO5S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(2-sulfanylidene-1,3-benzoxazol-3-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H15NO5S/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-11-6-4-5-7-12(11)23-17(18)24/h4-9H,1-3H3 |
Clave InChI |
GVVKBYYMQUJWGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)N2C3=CC=CC=C3OC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Cyclohexanesulfonyl)methyl]benzene](/img/structure/B14678225.png)
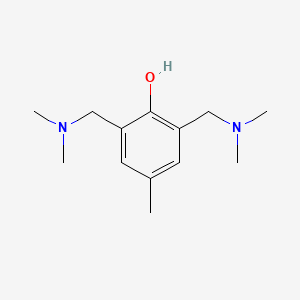
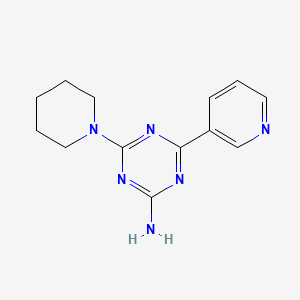

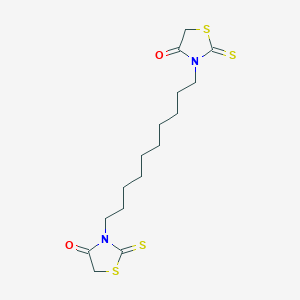
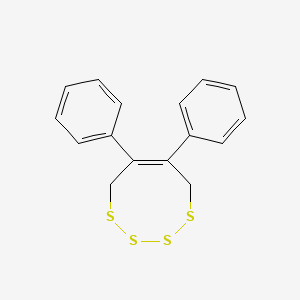
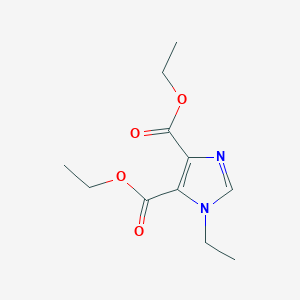
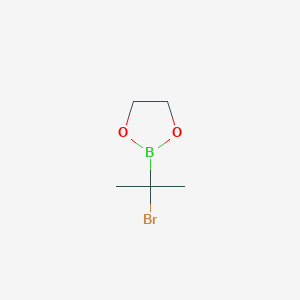
![N,N-Dimethyl-4-[(E)-(4-methyl-4H-1,2,4-triazol-3-yl)diazenyl]aniline](/img/structure/B14678260.png)
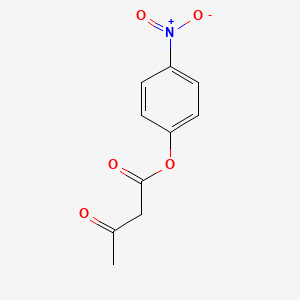

![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-(2-ethylphenyl)-](/img/structure/B14678283.png)

![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
